N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide typically involves the reaction of 4-methyl-1,3-oxazole with propylhexanamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the oxazole ring.
Scientific Research Applications
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biochemical effects. For example, it may interact with G-protein coupled receptors, influencing cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-oxazol-2-yl hydrosulfide
- 2-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]acetic acid
- 4-Methyl-1,3-oxazol-2-amine
Uniqueness
N-(4-Methyl-1,3-oxazol-2-YL)-N-propylhexanamide is unique due to its specific structural features and the presence of both an oxazole ring and a propylhexanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57068-57-2 |
---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-propylhexanamide |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-12(16)15(9-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
InChI Key |
VEFUOOZJTBIWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCC)C1=NC(=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.